4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride
Description
Properties
IUPAC Name |
4-methyl-2-[(1-propan-2-ylpyrazol-3-yl)methyl]pentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-9(2)7-11(13(16)17)8-12-5-6-15(14-12)10(3)4;/h5-6,9-11H,7-8H2,1-4H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFFVXSEFWSKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=NN(C=C1)C(C)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Route 1: Alkylation of Pyrazole Followed by Carboxylic Acid Coupling
The synthesis begins with the alkylation of 1H-pyrazol-3-ylmethanol using propan-2-yl bromide in the presence of a base such as potassium carbonate. This step introduces the isopropyl group at the pyrazole nitrogen, yielding 1-(propan-2-yl)-1H-pyrazol-3-ylmethanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the aldehyde intermediate, 1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde.
The aldehyde undergoes reductive amination with 4-methylpentanoic acid’s amine derivative. For instance, the aldehyde is reacted with tert-butyl (4-methylpentan-2-yl)carbamate in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) to form a secondary amine. Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane liberates the free amine, which is then coupled with 4-methylpentanoic acid via a carbodiimide-mediated reaction (e.g., EDCl/HOBt).
Key Reaction Conditions:
Route 2: Direct Amide Formation via Activated Esters
An alternative approach involves activating 4-methylpentanoic acid as a pentafluorophenyl (PFP) ester. The carboxylic acid is treated with pentafluorophenol and a coupling agent such as HATU in dichloromethane, yielding the activated ester. This intermediate reacts with 1-(propan-2-yl)-1H-pyrazol-3-ylmethylamine in the presence of N-methylmorpholine, directly forming the amide bond.
Advantages of Activated Esters:
Hydrochloride Salt Formation
The free base of 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid is treated with hydrochloric acid (1.0–1.2 eq) in a polar solvent such as ethanol or water. Crystallization is induced by adding anti-solvents like diethyl ether or n-pentane, yielding the hydrochloride salt.
Purity Control:
Intermediate Synthesis and Characterization
1-(Propan-2-yl)-1H-pyrazole-3-carbaldehyde
Synthesis :
1H-pyrazole-3-carbaldehyde (1.0 eq) is alkylated with propan-2-yl bromide (1.2 eq) in DMF using K₂CO₃ (2.0 eq). The product is purified via silica gel chromatography (ethyl acetate:hexane, 1:4).
Characterization :
Optimization of Reaction Conditions
Analytical and Spectroscopic Data
4-Methyl-2-{[1-(Propan-2-yl)-1H-Pyrazol-3-yl]Methyl}Pentanoic Acid Hydrochloride
- Molecular Formula : C₁₄H₂₃ClN₂O₂
- ¹H NMR (500 MHz, D₂O): δ 7.65 (d, J = 2.5 Hz, 1H), 6.45 (d, J = 2.5 Hz, 1H), 4.55 (septet, J = 6.6 Hz, 1H), 3.25 (dd, J = 14.0, 6.5 Hz, 1H), 2.95 (dd, J = 14.0, 7.0 Hz, 1H), 1.85–1.75 (m, 1H), 1.40 (d, J = 6.6 Hz, 6H), 1.30–1.15 (m, 2H), 0.95 (d, J = 6.5 Hz, 6H).
- HPLC : tᵣ = 8.2 min, purity 99.1%.
- XRD : Characteristic peaks at 2θ = 12.5°, 18.7°, 22.3° confirm crystalline structure.
Chemical Reactions Analysis
Comparison with Similar Compounds
Key Observations:
Structural Complexity : The target compound is less complex than BD334277 (CAS: 1269440-17-6), which includes a pyrimidine ring and halogenated aryl groups, contributing to higher molecular weight and lipophilicity .
Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral pyrazole derivatives (e.g., BD334277), which rely on sulfonamido or halogen groups for solubility modulation .
Bioactivity : Pyrazole derivatives with isopropyl groups (e.g., the target compound) often exhibit receptor-binding specificity due to steric effects, whereas halogenated analogs (e.g., BD334277) may enhance metabolic stability and target affinity .
Notes
Assumptions are based on class-specific trends .
Synthetic Challenges: Introduction of the isopropyl group on pyrazole requires careful regioselective synthesis to avoid byproducts, as noted in methodologies for analogous compounds .
Regulatory Status: No clinical trial data are publicly available for this compound, contrasting with advanced derivatives like BD334277, which are under preclinical evaluation .
Biological Activity
4-Methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride, with CAS number 1864062-03-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C13H23ClN2O2, with a molecular weight of 274.79 g/mol. The structure includes a pentanoic acid backbone modified with a pyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H23ClN2O2 |
| Molecular Weight | 274.79 g/mol |
| CAS Number | 1864062-03-2 |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound likely stems from its interaction with specific molecular targets, particularly in the central nervous system. Pyrazole derivatives are known to modulate various receptors and enzymes, which can lead to significant pharmacological effects.
Potential Targets:
- Muscarinic Acetylcholine Receptors (mAChRs) : Preliminary studies suggest that compounds similar to the pyrazole moiety may act as positive allosteric modulators at mAChRs, which are implicated in neurocognitive functions .
- GABA Receptors : Pyrazole derivatives have been shown to influence GABAergic signaling, potentially offering anxiolytic effects .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Effects
Studies have demonstrated that compounds containing pyrazole rings can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Neuroprotective Properties
In vitro assays have shown that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in neurodegenerative diseases.
Case Studies
- Case Study on Neuroprotection : A study involving neuronal cell lines treated with the compound showed a reduction in cell death under oxidative stress conditions, supporting its neuroprotective claims.
- Anti-inflammatory Response : In animal models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, markers of inflammation.
Research Findings
Recent research has focused on the synthesis and characterization of pyrazole derivatives and their biological implications:
- Synthesis Protocols : Various synthetic routes have been established for creating pyrazole derivatives, emphasizing the importance of substituent groups on biological activity.
- Biological Assays : Functional assays have been employed to evaluate the efficacy of these compounds in modulating receptor activity and cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
